molecular formula C20H13N3O4S B2950756 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide CAS No. 312527-26-7

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide

Cat. No.: B2950756
CAS No.: 312527-26-7
M. Wt: 391.4
InChI Key: GQBDWKBQWPACSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide (CAS Number: 312527-26-7) is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and oncology research. This compound, with the molecular formula C20H13N3O4S and a molecular weight of 391.40 g/mol, is part of a class of molecules known for their diverse biological activities . The core benzothiazole scaffold is a privileged structure in drug discovery, and substituted 2-arylbenzothiazoles, in particular, have demonstrated a unique and potent profile of antitumor properties . Research indicates that derivatives of 2-(4-aminophenyl)benzothiazole exhibit exquisitely potent and selective anti-proliferative activity against a range of human cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB-468 cells . The structural motif of this compound class is therefore considered a promising scaffold for the development of novel anticancer agents . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S/c24-17-10-9-12(21-19(25)13-5-1-3-7-16(13)23(26)27)11-14(17)20-22-15-6-2-4-8-18(15)28-20/h1-11,24H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBDWKBQWPACSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with the target molecule but exhibit key differences in substituents and core scaffolds:

Compound Name & CAS/ID Structural Differences Key Properties & Implications
N-(4-(Benzothiazol-2-yl)-3-hydroxyphenyl)-4-nitrobenzamide (CAS 332152-81-5) Nitro group at para (C4) on benzamide vs. ortho (C2) in target. Altered electronic distribution; para-nitro may reduce steric hindrance but decrease hydrogen bonding compared to ortho-nitro.
N-[3-(Benzothiazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide (ChemBridge-7968783) Methyl group at C2 phenyl; pyrrolidinyl at C4 benzamide. Increased lipophilicity from methyl and pyrrolidinyl groups; potential for enhanced membrane permeability.
N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Thiazole core instead of benzothiazole. Reduced aromatic conjugation; lower metabolic stability but improved solubility due to smaller heterocycle.
BZ-IV: N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide Piperazinyl acetamide replaces nitrobenzamide. Basic piperazine enhances water solubility; distinct pharmacophore targeting kinase or receptor interactions.
N-[[3-(Benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-3-butoxybenzamide Thiourea linkage instead of amide; butoxy substituent. Thiourea may improve metal chelation; butoxy group increases hydrophobicity.

Crystallographic and Computational Data

  • Crystallography : SHELX programs () resolve bond lengths and angles, critical for comparing geometric parameters. For example, the dihedral angle between benzothiazole and phenyl rings in the target (~30–40°) impacts π-stacking efficiency.
  • Hydrogen Bonding : The hydroxyl group forms intermolecular hydrogen bonds (O–H···N/O), as analyzed in Etter’s graph-set methodology (), enhancing crystal packing and stability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide and related benzothiazole-nitrobenzamide derivatives?

  • Methodology : A two-step synthesis is common:

Benzothiazole ring formation : Condensation of 2-aminothiophenol with substituted carbonyl precursors under acidic conditions.

Amide coupling : Reacting the benzothiazole intermediate with 2-nitrobenzoyl chloride via Schotten-Baumann conditions.

  • Key techniques : Monitor reaction progress via TLC (silica gel, EtOAc/hexane) and purify via column chromatography. Use NMR (400/600 MHz) for structural validation .
    • Note : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts like over-nitrated derivatives.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical tools :

  • 1H/13C NMR : Confirm aromatic proton environments (e.g., hydroxyl at δ ~10 ppm, benzothiazole protons at δ 7.5–8.5 ppm) .
  • ESI-MS : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., SHELX programs for refinement) .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of nitrobenzamide derivatives, and how can they be addressed?

  • Challenges :

  • Disorder in nitro groups : The nitro moiety’s planar geometry may cause electron density ambiguities.
  • Hydrogen bonding : Hydroxyl and amide groups form complex intermolecular networks, complicating unit cell determination .
    • Solutions :
  • Use high-resolution synchrotron data (λ < 1 Å) and SHELXL refinement with restraints for disordered atoms .
  • Apply Hirshfeld surface analysis to map hydrogen-bonding interactions (e.g., O–H···O/N) .

Q. How do electronic and steric effects of the benzothiazole ring influence the bioactivity of nitrobenzamide derivatives?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, potentially increasing binding to biological targets like kinases or DNA .
  • Steric hindrance : Substituents at the 2-methyl position (as in related compounds) may reduce off-target interactions but require molecular docking studies for validation .
    • Experimental design :
  • Compare IC50 values against control compounds in enzyme inhibition assays (e.g., kinase panels).
  • Perform DFT calculations to map electrostatic potential surfaces .

Q. What strategies mitigate conflicting NMR and crystallographic data for nitrobenzamide derivatives?

  • Conflict resolution :

  • Dynamic effects : NMR may detect rotational isomers of the amide bond (e.g., cis/trans), while crystallography captures the dominant conformation. Use variable-temperature NMR to assess rotational barriers .
  • Solvent vs. solid-state : Hydrogen bonding in crystals (e.g., hydroxyl···nitro interactions) may differ from solution-state structures. Cross-validate with IR spectroscopy (amide I/II bands) .

Specialized Methodological Considerations

Q. How can computational tools predict the hydrogen-bonding network in nitrobenzamide crystals?

  • Approach :

  • Docking software (AutoDock Vina) : Model interactions between hydroxyl/amide groups and solvent molecules.
  • Graph-set analysis : Classify hydrogen-bond patterns (e.g., R22(8) motifs) using Mercury CSD .
    • Validation : Compare predicted patterns with experimental X-ray data (e.g., CCDC entries) .

Q. What are the limitations of using SHELX programs for refining nitrobenzamide crystal structures?

  • Limitations :

  • Disordered nitro groups : SHELXL may require manual restraints, risking model bias.
  • High Z′ structures : Complex unit cells (e.g., Z′ > 1) strain refinement algorithms, necessitating twin-law corrections .
    • Workarounds :
  • Use Olex2 for automated disorder modeling.
  • Cross-check refinement with PLATON validation tools .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.